钾(2,4-二甲氧基嘧啶-5-基)三氟硼酸盐

描述

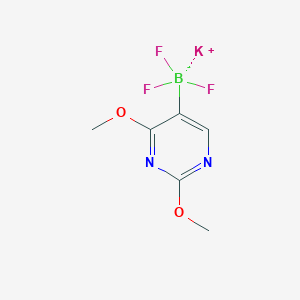

Potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate is a chemical compound with the molecular formula C6H7BF3KN2O2 . It has a molecular weight of 246.0364896 . This compound can be used as a substrate in various chemical reactions .

Synthesis Analysis

While specific synthesis methods for Potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate were not found, similar compounds like Potassium aryltrifluoroborate can be synthesized through a nickel-catalyzed Miyaura borylation of aryl and heteroaryl halides and pseudohalides using tetrahydroxydiboron . Another method involves a simple transition-metal-free borylation reaction of aryl bromides with bis-boronic acid .Molecular Structure Analysis

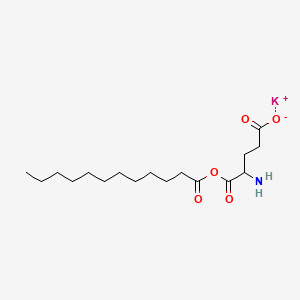

The molecular structure of Potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate consists of a pyrimidine ring with two methoxy groups attached at the 2nd and 4th positions. The 5th position of the pyrimidine ring is attached to a trifluoroborate group .Chemical Reactions Analysis

Potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate can participate in various chemical reactions. It can be used in metal-free synthesis of biaryls through oxidative electrocoupling reaction . It can also participate in cross-coupling reactions with unactivated alkyl halides in the presence of a nickel catalyst . Additionally, it can be used in Suzuki-Miyaura coupling with aryl and heteroaryl halides using a palladium catalyst .科学研究应用

合成和除草活性

已经研究了钾(2,4-二甲氧基嘧啶-5-基)三氟硼酸盐及相关化合物的合成方法和在农药领域的潜在应用。例如,Waghmare等人(2013)探讨了这类化合物的合成,包括它们的除草活性。他们利用2-甲基磺酰基4,6-二甲氧基嘧啶和二羟基苯甲酸在碳酸钾和氢氧化钾的存在下进行合成,揭示了这些化合物的除草潜力(Waghmare et al., 2013)。

药物和药用应用

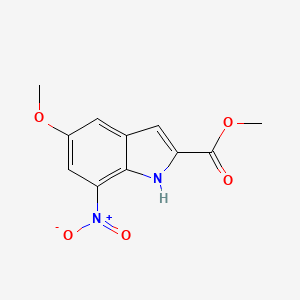

已经研究了某些2,4-二甲氧基嘧啶的合成和抗病毒性质,以探讨其在药物应用中的潜力。Coe等人(1982)合成了各种5-取代的2,4-二甲氧基嘧啶,并评估了它们对单纯疱疹病毒的活性,展示了这些化合物在药物化学中的相关性(Coe et al., 1982)。

有机合成和催化

钾(2,4-二甲氧基嘧啶-5-基)三氟硼酸盐在有机合成和催化中的作用是显著的。Molander和Ham(2006)描述了钾偶氮烷基三氟硼酸盐的制备及其转化为有机-[1,2,3]-三唑-1-基-三氟硼酸盐,展示了这些化合物在有机合成中的多功能性(Molander & Ham, 2006)。

铃木偶联反应

与钾(2,4-二甲氧基嘧啶-5-基)三氟硼酸盐密切相关的钾烯基三氟硼酸盐已被用于铃木偶联反应。Molander和Rivero(2002)证明了这些反应可以以良好的产率进行,突显了这些化合物在现代合成化学中的重要性(Molander & Rivero, 2002)。

化学表征和光谱学

钾(2,4-二甲氧基嘧啶-5-基)三氟硼酸盐及相关盐的表征已成为光谱学和结构化学领域的研究课题。Iramain等人(2018)评估了钾2-异烟酰基三氟硼酸盐的结构、性质和光谱,为这类化合物的物理和化学性质提供了见解(Iramain et al., 2018)。

安全和危害

While specific safety and hazard information for Potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate was not found, similar compounds like Potassium (trifluoromethyl)trifluoroborate are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may cause skin irritation, serious eye irritation, and respiratory irritation . They should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

作用机制

Target of Action

Potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .

Mode of Action

In the SM cross-coupling reaction, the compound interacts with a metal catalyst, typically palladium. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond. In transmetalation, the organoboron compound is transferred from boron to palladium .

Result of Action

The primary result of the compound’s action in the SM cross-coupling reaction is the formation of a new carbon–carbon bond. This can lead to the synthesis of a wide range of organic compounds, depending on the other reagents and conditions used in the reaction .

Action Environment

The efficacy and stability of Potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate, like many chemical reagents, can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. In the context of the SM cross-coupling reaction, the choice of catalyst and the reaction conditions can significantly affect the outcome .

生化分析

Biochemical Properties

Potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate plays a crucial role in biochemical reactions, particularly in metal-catalyzed cross-coupling reactions. It interacts with enzymes such as transferases and ligases, facilitating the transfer of functional groups and the formation of new chemical bonds. The compound’s interaction with proteins and other biomolecules is primarily through its trifluoroborate group, which can form stable complexes with various metal ions, enhancing the efficiency of catalytic processes .

Cellular Effects

Potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, thereby affecting downstream cellular responses. Additionally, the compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate involves its ability to bind to metal ions and form stable complexes. These complexes can inhibit or activate enzymes, depending on the specific biochemical context. For example, the compound can inhibit certain hydrolases by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by stabilizing their active conformations, enhancing their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate can change over time. The compound is known for its stability, maintaining its structure and activity over extended periods. It can undergo degradation under certain conditions, such as exposure to strong acids or bases. Long-term studies have shown that the compound can have sustained effects on cellular function, with minimal degradation observed in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote healthy metabolic activity. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects begin to manifest .

Metabolic Pathways

Potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of various metabolites by modulating enzyme activity and altering the flow of metabolic intermediates. This can lead to changes in overall metabolic balance and energy production within cells .

Transport and Distribution

Within cells and tissues, potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for different biomolecules .

Subcellular Localization

The subcellular localization of potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate is critical for its activity and function. The compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. This localization allows the compound to interact with specific biomolecules and participate in localized biochemical reactions, enhancing its overall efficacy .

属性

IUPAC Name |

potassium;(2,4-dimethoxypyrimidin-5-yl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BF3N2O2.K/c1-13-5-4(7(8,9)10)3-11-6(12-5)14-2;/h3H,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCWWCCXPDERMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CN=C(N=C1OC)OC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BF3KN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111732-97-8 | |

| Record name | Borate(1-), (2,4-dimethoxy-5-pyrimidinyl)trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1111732-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium;2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate](/img/structure/B1648568.png)

![4-[(Phenethyloxy)methyl]piperidine](/img/structure/B1648575.png)

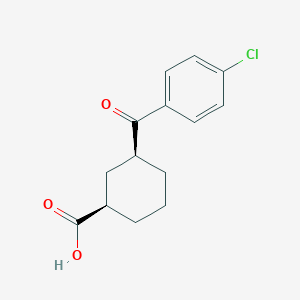

![cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1648600.png)

![[6-(3,4-Dimethoxyphenyl)pyridin-3-YL]methanol](/img/structure/B1648617.png)

![(13-hydroxy-13-oxo-16-triphenylsilyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl)-triphenylsilane](/img/structure/B1648632.png)